molecular formula C8H13N3O4 B067707 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione CAS No. 170872-51-2

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione

Cat. No.: B067707
CAS No.: 170872-51-2
M. Wt: 215.21 g/mol
InChI Key: OOWUZRLOGBFSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione, also known as DPTD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPTD is a triazine-based compound that exhibits unique chemical properties, making it an attractive candidate for research purposes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. This compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and cytoprotective properties. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective alternative to other compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on various biochemical pathways. In addition, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione can be achieved through various methods, including the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of glycidol. Both of these methods have been reported to yield high purity this compound.

Scientific Research Applications

2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In material science, this compound has been used as a crosslinking agent for the synthesis of polyurethane foams, which exhibit improved mechanical properties. In agriculture, this compound has been used as a plant growth regulator, promoting the growth of crops and improving their yield.

Properties

170872-51-2

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

2-(2,3-dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H13N3O4/c1-2-6-7(14)9-8(15)11(10-6)3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14,15)

InChI Key

OOWUZRLOGBFSDP-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=O)NC1=O)CC(CO)O

Canonical SMILES

CCC1=NN(C(=O)NC1=O)CC(CO)O

synonyms

1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,3-dihydroxypropyl)-6-ethyl- (9CI)

Origin of Product

United States

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